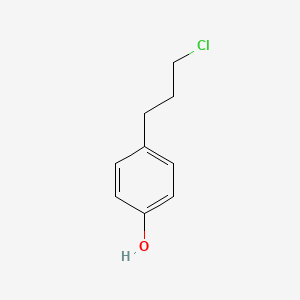

4-(3-Chloropropyl)phenol

Description

Significance of Phenolic Structures in Synthetic Chemistry

The phenol (B47542) moiety, an aromatic ring bearing a hydroxyl group, is a versatile functional group. The hydroxyl group can act as a hydrogen bond donor and can be deprotonated to form a highly nucleophilic phenoxide ion. This reactivity allows for a wide range of transformations, most notably etherification and esterification reactions. The aromatic ring itself can undergo electrophilic substitution, with the hydroxyl group acting as a powerful activating, ortho-para directing group. Phenolic structures are prevalent in natural products and form the core of many synthetic drugs, agrochemicals, and polymers. Their antioxidant properties are also a key feature exploited in various applications.

Role of Halogenated Aliphatic Chains in Molecular Design

Incorporating a halogenated aliphatic chain into a molecule introduces a reactive handle for further chemical modification. The carbon-halogen bond is polarized, making the carbon atom electrophilic and susceptible to nucleophilic substitution reactions. This allows for the facile introduction of various functional groups, such as amines, azides, cyanides, and thiols, by displacing the halide ion. The nature of the halogen (F, Cl, Br, I) influences the reactivity of the C-X bond, providing chemists with tunable control over reaction kinetics. This versatility makes halogenated aliphatic chains crucial linkers and building blocks in the design of complex target molecules, enabling the connection of different molecular fragments. For instance, alkyl halides are commonly used to alkylate phenols to generate ethers, a fundamental transformation in drug synthesis. nih.govacs.orgfigshare.comacs.org

Contextualizing 4-(3-Chloropropyl)phenol within Contemporary Organic Synthesis Research

This compound is a bifunctional molecule that embodies the principles outlined above. It possesses both a nucleophilic phenol group and an electrophilic chloropropyl chain within the same structure. nih.gov This dual reactivity makes it a valuable intermediate and building block in organic synthesis. bldpharm.comcrysdotllc.com The phenol can be modified to introduce specific functionalities, while the chloropropyl group serves as a reactive site for coupling with other molecules through nucleophilic substitution. This structure is particularly relevant in the synthesis of pharmaceutical intermediates and other complex organic molecules where a flexible three-carbon linker is required to connect a phenolic core to another molecular scaffold. uogqueensmcf.commolbase.com Research involving similar structures, such as the alkylation of phenols with 1-(3-chloropropyl)pyrrolidine (B1588886) in the synthesis of the drug cediranib, highlights the importance of this type of bifunctional reagent in modern medicinal chemistry. nih.govacs.orgfigshare.comacs.org

Structure

3D Structure

Properties

IUPAC Name |

4-(3-chloropropyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6,11H,1-2,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLMTVJTVYPCOOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCCl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00552716 | |

| Record name | 4-(3-Chloropropyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00552716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99103-80-7 | |

| Record name | 4-(3-Chloropropyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00552716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 3 Chloropropyl Phenol and Analogues

Direct Synthetic Routes to 4-(3-Chloropropyl)phenol

Direct synthetic strategies to obtain this compound primarily involve the formation of the chloropropyl side chain on a pre-existing phenol (B47542) ring or the modification of a propyl-substituted phenol.

Strategies Involving Hydrohalogenation of Unsaturated Phenolic Precursors

One direct approach involves the hydrohalogenation of unsaturated phenolic precursors, such as eugenol (B1671780) or chavibetol. These naturally occurring phenylpropanoids possess an allyl group that can undergo reaction with hydrogen halides. For instance, the reaction of eugenol with hydrogen chloride, typically in a suitable solvent, can lead to the formation of 4-(3-chloropropyl)-2-methoxyphenol. Subsequent demethylation would be required to yield the target compound, this compound. The derivatization of phenylpropanoid fragments through halogenated intermediates offers a versatile pathway to a variety of compounds. nih.gov

Phenol Alkylation Approaches with Chloropropylating Agents

A widely employed direct method is the alkylation of phenol using a suitable chloropropylating agent. This reaction typically falls under the category of Friedel-Crafts alkylation. For instance, phenol can be reacted with 1-chloro-3-iodopropane (B107403) in the presence of a Lewis acid catalyst. The greater reactivity of the iodine atom facilitates the initial alkylation, leaving the chloro group intact on the propyl chain.

Another variation of this approach is the reaction of phenol with 3-chloropropanoyl chloride in the presence of a Lewis acid like aluminum chloride. This acylation reaction is then followed by a reduction step, such as a Clemmensen or Wolff-Kishner reduction, to convert the ketone to the desired alkyl chain, yielding this compound. The final step in the synthesis of some complex molecules involves the alkylation of a phenol with an alkyl halide to generate an ether. nih.gov

Indirect Synthetic Pathways and Precursor Chemistry

Indirect routes to this compound involve the synthesis of a precursor molecule that is subsequently converted to the final product.

Introduction of the Phenolic Moiety onto Chloropropylated Intermediates

This strategy involves synthesizing a chloropropylated aromatic compound first and then introducing the hydroxyl group. A common precursor is 4-(3-chloropropyl)anisole. This intermediate can be prepared by the Friedel-Crafts alkylation of anisole (B1667542) with a suitable chloropropylating agent. The methoxy (B1213986) group of the anisole directs the alkylation to the para position. Subsequently, the methoxy group is demethylated to yield the phenolic hydroxyl group of this compound. Reagents like hydrogen bromide or boron tribromide are effective for this demethylation. mdpi.com

Halogenation at the Propyl Chain in Phenol Derivatives

An alternative indirect route starts with a phenol derivative containing a propyl group at the para position, such as 4-propylphenol. The synthesis then proceeds by selective halogenation of the propyl side chain. This can be a challenging transformation as ring halogenation can compete with side-chain halogenation. However, under specific conditions, such as free-radical halogenation initiated by UV light or a radical initiator, it is possible to selectively introduce a chlorine atom at the terminal carbon of the propyl group to furnish this compound. The side chain of phenylpropanoid fragments provides numerous opportunities for structural derivatization, including conversion through halogenated intermediates. nih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is an area of growing importance, aiming to reduce the environmental impact of chemical processes. iaph.in Key considerations include the use of less hazardous reagents, alternative energy sources, and waste minimization. youtube.comyoutube.com

One approach is the use of more environmentally friendly catalysts. For example, solid acid catalysts can be employed in Friedel-Crafts alkylation reactions to replace traditional Lewis acids like aluminum chloride, which generate significant amounts of corrosive waste. youtube.com The use of natural catalysts, such as lemon juice, under concentrated solar radiation has been explored for other syntheses, highlighting a move towards renewable resources. nih.gov

Furthermore, exploring solvent-free reaction conditions or using greener solvents like water or supercritical fluids can significantly reduce the environmental footprint of the synthesis. iaph.in The development of synthetic pathways that are more atom-economical, meaning a higher proportion of the starting materials are incorporated into the final product, is also a central tenet of green chemistry. nih.gov For instance, direct synthesis methods are often preferred over multi-step indirect routes as they can reduce the number of reaction steps and the amount of waste generated.

The table below summarizes the different synthetic approaches:

| Synthetic Approach | Precursor(s) | Key Transformation(s) |

| Direct Routes | ||

| Hydrohalogenation | Eugenol, Chavibetol | Hydrohalogenation, Demethylation |

| Phenol Alkylation | Phenol, 1-chloro-3-iodopropane | Friedel-Crafts Alkylation |

| Phenol Acylation/Reduction | Phenol, 3-chloropropanoyl chloride | Friedel-Crafts Acylation, Reduction |

| Indirect Routes | ||

| Introduction of Phenolic Moiety | Anisole, Chloropropylating agent | Friedel-Crafts Alkylation, Demethylation |

| Halogenation of Propyl Chain | 4-Propylphenol | Side-chain Halogenation |

Exploration of Catalyst-Mediated Reactions

Catalysts are central to the synthesis of this compound and its analogues, primarily in the key Friedel-Crafts acylation step. Traditional methods often employ stoichiometric amounts of Lewis acids, such as aluminum chloride (AlCl₃), which can lead to significant waste and complex workup procedures. wikipedia.org Modern approaches focus on developing more sustainable and efficient catalytic systems.

Research into catalyst-mediated reactions for phenol derivatives explores a variety of options:

Solid Acid Catalysts: Zeolites and zirconia-based superacids are being investigated as reusable and environmentally benign alternatives to traditional Lewis acids for alkylation and acylation reactions. wikipedia.orgepo.org

Dual Catalytic Systems: Innovations include dual catalytic systems, such as palladium on carbon (Pd/C) combined with scandium trifluoromethanesulfonate (B1224126) (Sc(OTf)₃), for regioselective ortho-alkylation of phenols. acs.org This system facilitates a one-step synthesis by promoting partial hydrogenation, aldol (B89426) condensation, and subsequent rearomatization. acs.org

Synergistic Catalysis: A combination of catalytic zinc chloride (ZnCl₂) and camphorsulfonic acid (CSA) has been shown to enable the site-selective Friedel-Crafts alkylation of phenols with unactivated secondary alcohols, favoring the ortho position. chemrxiv.orgresearchgate.net

Biocatalysis: Enzymes, such as engineered tryptophan synthase (TrpB) mutants, are being explored for Friedel-Crafts alkylations under mild, aqueous conditions, offering a green alternative to chemical catalysts. nih.gov

The choice of catalyst directly influences the reaction's selectivity, yield, and conditions. For instance, the industrial production of alkylated phenols like ethylbenzene (B125841) and cumene (B47948) now commonly uses solid acid catalysts derived from zeolites. wikipedia.org

Table 1: Comparison of Catalytic Systems in Phenol Alkylation/Acylation

| Catalyst System | Reactants | Reaction Type | Key Advantages | Ref |

|---|---|---|---|---|

| ZnCl₂ / CSA | Phenolic derivatives, Unactivated secondary alcohols | Friedel-Crafts Alkylation | High ortho-selectivity, catalytic quantities | chemrxiv.orgresearchgate.net |

| Pd/C / Sc(OTf)₃ | Phenol, Primary alcohols | Ortho-alkylation via dual catalysis | One-step synthesis, reusable Pd/C catalyst | acs.org |

| Zeolites | Benzene (B151609), Ethylene/Propene | Friedel-Crafts Alkylation | Industrially scalable, solid catalyst | wikipedia.org |

| Engineered TrpB | Indole derivatives, Serine | Friedel-Crafts Alkylation | Green, mild aqueous conditions | nih.gov |

| Triflate Catalyst | Benzene, Nitrating agent | Nitration | High atom economy, water as by-product | rsc.org |

Solvent-Free or Environmentally Benign Solvent Systems

The selection of a solvent is a critical aspect of green chemistry, aiming to reduce volatile organic compounds (VOCs) and hazardous waste. Traditional Friedel-Crafts reactions often utilize solvents like nitrobenzene (B124822) or chlorinated hydrocarbons, which are toxic.

Recent advancements focus on minimizing or eliminating these harmful solvents:

Solvent-Free Synthesis: Mechanochemical methods, such as ball milling, allow reactions to proceed in a solvent-free environment. mdpi.com This technique has been successfully applied to synthesize various compounds, offering rapid reaction times and high yields. mdpi.com Grinding reactants together, sometimes with a solid catalyst, can also promote solvent-free reactions. encyclopedia.pubcmu.edu

Environmentally Benign Solvents: When a solvent is necessary, greener alternatives are preferred.

Water: Water is an ideal green solvent, and efforts are made to develop water-tolerant catalytic systems. Copper-catalyzed hydroxylation of arylboronic acids, for example, can be performed efficiently in water. organic-chemistry.org

Ionic Liquids (ILs): Room-temperature ionic liquids (RTILs) can serve as both solvent and catalyst, facilitating reactions like the hydroxylation of arylboronic acids with hydrogen peroxide. organic-chemistry.org

Deep Eutectic Solvents (DES): Systems like choline (B1196258) hydroxide (B78521) have been used as inexpensive, non-toxic, and recyclable media for organic synthesis. rsc.org

Ethanol (B145695): Mild and efficient protocols for synthesizing substituted phenols have been developed using ethanol as a solvent at room temperature. nih.govnih.gov

Table 2: Comparison of Reaction Conditions: Traditional vs. Green Solvents

| Reaction | Traditional Solvent | Green Alternative | Conditions | Yield | Ref |

|---|---|---|---|---|---|

| Biphenyltetracarboxydiimide Synthesis | DMF (reflux, 6 hours) | Solvent-free (ball mill) | 15 minutes | 95-99% | mdpi.com |

| Phenol Hydroxylation | N/A | Room-Temperature Ionic Liquid | Room Temp, H₂O₂ | Good | organic-chemistry.org |

| Phenol Synthesis | N/A | Ethanol | Room Temp, H₂O₂/HBr | Excellent | nih.govnih.gov |

| Michael Addition | CHCl₃ | Solvent-free (grinding) | Room Temp | Quantitative | cmu.edu |

Atom Economy and Reaction Efficiency Considerations

Atom economy is a core principle of green chemistry that measures how many atoms from the reactants are incorporated into the desired product. jocpr.com Syntheses with high atom economy are more sustainable as they generate less waste.

The traditional synthesis of this compound via Friedel-Crafts acylation followed by reduction is an example of a reaction pathway with inherently lower atom economy. The acylation step, even when catalytic, often involves a stoichiometric Lewis acid that forms a complex with the product ketone, which must be hydrolyzed during workup, generating waste. wikipedia.org Subsequent reduction steps (e.g., Clemmensen or Wolff-Kishner) also use stoichiometric reagents and contribute to waste streams.

To improve efficiency, chemists focus on several areas:

Reaction Design: Addition and rearrangement reactions are inherently more atom-economical than substitution or elimination reactions. Catalytic hydrogenation is a prime example of a 100% atom-economical reaction. jocpr.com

Catalytic Routes: Replacing stoichiometric reagents with catalytic ones is a key strategy. The catalytic synthesis of aniline, for example, has a 72% atom economy, a significant improvement over older methods with only 35% atom economy. rsc.org

For the synthesis of this compound and its analogues, this means exploring direct alkylation routes or developing highly efficient, recyclable catalysts for the acylation-reduction pathway to minimize waste and maximize the incorporation of reactant atoms into the final product.

Table 3: Atom Economy of Different Reaction Types

| Reaction Type | General Atom Economy | Example | Atom Economy (%) | Ref |

|---|---|---|---|---|

| Catalytic Hydrogenation | Excellent | Catalytic reduction of benzaldehyde | High | jocpr.com |

| Diels-Alder | Excellent | Cyclohexene synthesis | 100% | jocpr.com |

| Wittig Reaction | Poor | Alkene synthesis | ~26% | rsc.org |

| "Brown" Ibuprofen Synthesis | Poor | 6-step industrial process | ~40% | monash.edu |

| "Green" Ibuprofen Synthesis | Good | 3-step BHC process | ~77% | rsc.orgmonash.edu |

| Chlorohydrin Ethylene Oxide Synthesis | Poor | Industrial process | 23% | rsc.org |

| Catalytic Ethylene Oxide Synthesis | Excellent | Catalytic process | 100% | rsc.org |

Reaction Mechanisms and Chemical Transformations of 4 3 Chloropropyl Phenol

Electrophilic Aromatic Substitution on the Phenolic Ring

The phenolic ring of 4-(3-chloropropyl)phenol is highly susceptible to electrophilic aromatic substitution. This heightened reactivity is primarily attributed to the presence of the hydroxyl (-OH) group, which strongly activates the benzene (B151609) ring towards attack by electrophiles. egyankosh.ac.inucalgary.ca The mechanism generally involves the generation of an electrophile which is then attacked by the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion. makingmolecules.comyoutube.com Subsequent deprotonation restores the aromaticity of the ring, resulting in the substituted phenol (B47542). makingmolecules.com

The regiochemical outcome of electrophilic substitution on this compound is governed by the directing effects of both the hydroxyl and the 4-(3-chloropropyl) substituents.

Hydroxyl (-OH) Group: The hydroxyl group is a powerful activating substituent and an ortho, para-director. ucalgary.caquora.comgauthmath.comsparkl.me Its activating nature stems from the ability of the oxygen's lone electron pairs to delocalize into the aromatic π-system through resonance. egyankosh.ac.inphysicsandmathstutor.com This donation of electron density increases the nucleophilicity of the ring, especially at the ortho (positions 2 and 6) and para (position 4) carbons, making them the preferred sites for electrophilic attack. quora.comresearchgate.net

4-(3-Chloropropyl) Group: This substituent is located at the para position relative to the hydroxyl group. It can be viewed as an alkyl group, which is generally weakly activating and ortho, para-directing through an inductive effect. youtube.com However, the presence of an electronegative chlorine atom at the end of the propyl chain introduces an electron-withdrawing inductive effect (-I), which slightly deactivates the ring.

Combined Effect: In this compound, the powerful resonance effect of the hydroxyl group is the dominant factor in determining regioselectivity. egyankosh.ac.inmakingmolecules.com Since the para position is already occupied by the 3-chloropropyl group, electrophilic attack is directed exclusively to the two equivalent ortho positions (2 and 6). The steric hindrance from the para-substituent is generally not significant enough to prevent substitution at these sites.

Table 1: Summary of Directing Effects on this compound

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Effect |

|---|---|---|---|---|

| Hydroxyl (-OH) | 1 | +R >> -I | Strongly Activating | ortho, para |

| 3-Chloropropyl | 4 | -I (weak) | Weakly Deactivating | ortho, para (as alkyl) |

| Net Result | - | Activated Ring | Substitution at positions 2 and 6 |

The activated nature of the this compound ring allows for a variety of functionalization reactions under relatively mild conditions.

Nitration: Phenols are readily nitrated. Direct nitration of this compound with dilute nitric acid is expected to yield primarily the ortho-nitro product, 4-(3-chloropropyl)-2-nitrophenol, as the para-position is blocked. physicsandmathstutor.commlsu.ac.in The use of harsher conditions, such as a mixture of concentrated nitric acid and sulfuric acid, could potentially lead to di-substitution, forming 4-(3-chloropropyl)-2,6-dinitrophenol. mlsu.ac.in To mitigate the oxidative side reactions common in phenol nitration, milder, heterogeneous systems, such as sodium nitrate (B79036) and an inorganic acidic salt like Mg(HSO₄)₂, can be employed. nih.govlibretexts.orggoogle.com

Halogenation: The halogenation of phenols is typically a rapid reaction. ucalgary.ca In aqueous or polar solvents, phenol reacts with bromine to readily form a 2,4,6-tribromo derivative. researchgate.netmlsu.ac.in For selective mono-halogenation of this compound to produce 2-bromo-4-(3-chloropropyl)phenol or 2-chloro-4-(3-chloropropyl)phenol, the reaction is best performed in a non-polar solvent like carbon disulfide (CS₂) or carbon tetrachloride (CCl₄) at low temperatures. mlsu.ac.in Advanced methods using Lewis basic catalysts can also achieve highly ortho-selective chlorination. nsf.gov

Acylation: The Friedel-Crafts acylation of phenols can be complex due to competing O-acylation (at the hydroxyl group) and C-acylation (at the ring). chemcess.com To achieve C-acylation, the Fries rearrangement of a presynthesized phenyl ester is often utilized. This reaction, typically catalyzed by a Lewis acid, converts the O-acyl product into a mixture of ortho- and para-hydroxyketones. chemcess.com For this compound, this would result in the formation of 2-acetyl-4-(3-chloropropyl)phenol. Direct C-acylation is also possible under specific conditions, for example, using polyphosphoric acid as both catalyst and solvent. chemcess.comrsc.org

Table 2: Predicted Products of Electrophilic Functionalization

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Mononitration | Dilute HNO₃ | 4-(3-chloropropyl)-2-nitrophenol |

| Monobromination | Br₂ in CS₂ | 2-bromo-4-(3-chloropropyl)phenol |

Palladium-Catalyzed Cross-Coupling Reactions at the Aromatic Ring

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgrsc.org However, the direct use of phenols in these reactions is challenging because the hydroxyl group is a poor leaving group. mdpi.com To enable the aromatic ring of this compound to participate in cross-coupling, its hydroxyl group must first be converted into a more reactive functional group, such as a triflate (-OTf) or mesylate (-OMs), which are excellent leaving groups. rsc.org

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide or triflate. wikipedia.orglibretexts.org The derivative, 4-(3-chloropropyl)phenyl triflate, could be synthesized and subsequently reacted with a variety of aryl or vinyl boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base to form complex biaryl structures or styrenyl derivatives. mdpi.comorganic-chemistry.orgrsc.org

Heck Reaction: The Heck reaction couples an unsaturated halide or triflate with an alkene. mdpi.combeilstein-journals.org 4-(3-chloropropyl)phenyl triflate could serve as the substrate to react with various alkenes, catalyzed by a palladium complex, to introduce a vinyl or substituted vinyl group onto the aromatic ring. nih.govrsc.org

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide or triflate. nrochemistry.combeilstein-journals.org Using a palladium catalyst and a copper(I) co-catalyst, 4-(3-chloropropyl)phenyl triflate could be coupled with terminal alkynes to synthesize aryl-alkyne structures. walisongo.ac.id

Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Required Derivative | Coupling Partner | Catalyst System (Typical) | Resulting C-C Bond |

|---|---|---|---|---|

| Suzuki-Miyaura | 4-(3-chloropropyl)phenyl triflate | R-B(OH)₂ | Pd(0) complex + Base | Aryl-Aryl or Aryl-Vinyl |

| Heck | 4-(3-chloropropyl)phenyl triflate | Alkene | Pd(0) complex + Base | Aryl-Vinyl |

| Sonogashira | 4-(3-chloropropyl)phenyl triflate | Terminal Alkyne | Pd(0)/Cu(I) + Base | Aryl-Alkynyl |

Derivatization Strategies for 4 3 Chloropropyl Phenol

Functionalization at the Hydroxyl Group

The phenolic hydroxyl group of 4-(3-chloropropyl)phenol is a prime site for a variety of chemical transformations, most notably etherification and esterification reactions. These modifications are fundamental in altering the compound's physical and chemical properties, enabling its use in a wide range of applications.

Etherification Reactions

The conversion of the phenolic hydroxyl group into an ether is a common strategy to introduce a diverse array of functional groups. The Williamson ether synthesis is a classic and widely employed method for this purpose. masterorganicchemistry.combyjus.com This reaction involves the deprotonation of the phenol (B47542) to form a more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide. masterorganicchemistry.comyoutube.com

The first step is the formation of the sodium or potassium salt of this compound by treatment with a strong base such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH). byjus.comyoutube.com The resulting phenoxide is then reacted with a suitable alkylating agent, such as an alkyl halide or a sulfonate ester, to yield the desired ether. byjus.com The reaction is typically carried out in a polar aprotic solvent like acetonitrile (B52724) or N,N-dimethylformamide (DMF) at temperatures ranging from 50 to 100 °C. byjus.com The choice of the alkylating agent allows for the introduction of various functionalities, including simple alkyl chains, benzyl (B1604629) groups for protection, or more complex moieties for further chemical manipulation. masterorganicchemistry.com For instance, the reaction with benzyl chloride would yield a benzyl ether, a common protecting group in organic synthesis. masterorganicchemistry.com

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Reaction Type |

| This compound | Alkyl Halide (R-X) | NaH, KOH | Acetonitrile, DMF | 4-(3-Chloropropyl)phenyl ether (R-O-Ar) | Williamson Ether Synthesis |

| This compound | Benzyl Chloride | NaH | THF | 4-(3-Chloropropyl)benzyl ether | Williamson Ether Synthesis |

| This compound | Methyl Iodide | K2CO3 | Acetone | 1-(3-Chloropropyl)-4-methoxybenzene | Etherification |

Esterification and Carbonate Formation

Esterification of the phenolic hydroxyl group provides another avenue for derivatization, leading to the formation of phenyl esters. Direct esterification with carboxylic acids is generally slow for phenols. chemguide.co.uklibretexts.org Therefore, more reactive acylating agents such as acyl chlorides or acid anhydrides are typically employed. chemguide.co.uklibretexts.org The reaction of this compound with an acyl chloride, for example, ethanoyl chloride, proceeds at room temperature to form the corresponding ester, in this case, 4-(3-chloropropyl)phenyl acetate, with the concomitant evolution of hydrogen chloride gas. libretexts.org

To enhance the reaction rate, particularly with less reactive acyl chlorides like benzoyl chloride, the phenol can first be converted to its more nucleophilic phenoxide salt by treatment with a base like sodium hydroxide. chemguide.co.uklibretexts.org Phase-transfer catalysis has also been shown to be an effective method for the esterification of phenols with acid chlorides, offering high yields and short reaction times. researchgate.net This technique involves a biphasic system (e.g., aqueous NaOH and an organic solvent like dichloromethane) with a phase-transfer catalyst such as a quaternary ammonium (B1175870) salt. researchgate.net

The formation of carbonates can be achieved by reacting the phenol with a chloroformate, such as ethyl chloroformate, in the presence of a base. This reaction introduces a carbonate functional group, which can serve as a versatile linker or protecting group.

| Reactant 1 | Reactant 2 | Conditions | Product | Reaction Type |

| This compound | Acyl Chloride (RCOCl) | Room temperature or with base (e.g., NaOH) | 4-(3-Chloropropyl)phenyl ester (RCOO-Ar) | Esterification |

| This compound | Acid Anhydride ((RCO)₂O) | Warming, optionally with base | 4-(3-Chloropropyl)phenyl ester (RCOO-Ar) | Esterification |

| This compound | 3-Chloropropionyl chloride | Phase-transfer catalysis (aq. NaOH/CH₂Cl₂) | 4-(3-Chloropropyl)phenyl 3-chloropropionate | Esterification |

| This compound | Ethyl Chloroformate | Base | 4-(3-Chloropropyl)phenyl ethyl carbonate | Carbonate Formation |

Functionalization at the Alkyl Halide

The chloroalkyl chain of this compound provides a handle for a variety of nucleophilic substitution and coupling reactions, allowing for the introduction of a wide range of functionalities and the extension of the carbon skeleton.

Substitution with Oxygen, Nitrogen, Sulfur, and Phosphorus Nucleophiles

The primary alkyl chloride of this compound is susceptible to attack by various nucleophiles, leading to the displacement of the chloride ion.

Oxygen Nucleophiles: Alkoxides and phenoxides can displace the chloride to form ethers, resulting in a diether if the phenolic hydroxyl group has also been etherified.

Nitrogen Nucleophiles: Amines are effective nucleophiles for displacing the chloride, leading to the formation of secondary or tertiary amines depending on the starting amine. libretexts.orgchemguide.co.uk For instance, reaction with ammonia (B1221849) can lead to the corresponding primary amine, though overalkylation to form secondary and tertiary amines, and even quaternary ammonium salts, is a common side reaction. chemguide.co.uk To achieve monosubstitution, a large excess of the amine nucleophile is often used. chemguide.co.uk The Gabriel synthesis, which utilizes the phthalimide (B116566) anion as a protected form of ammonia, offers a classic method for the clean synthesis of primary amines from alkyl halides. libretexts.org

Sulfur Nucleophiles: Thiols and their corresponding thiolates are excellent nucleophiles and react readily with the alkyl chloride to form thioethers (sulfides). evitachem.commdpi.combeilstein-journals.org These reactions are typically carried out in the presence of a base to deprotonate the thiol, increasing its nucleophilicity.

Phosphorus Nucleophiles: Phosphines and phosphites can also act as nucleophiles, attacking the alkyl chloride to form phosphonium (B103445) salts or phosphonates, respectively. For example, the reaction of (3-chloropropyl)dialkylphosphine oxides with phosphinite anions leads to the formation of unsymmetrical bis(phosphine) oxides. researchgate.net

| Nucleophile | Reagent Example | Product Type |

| Oxygen | Sodium methoxide | Ether |

| Nitrogen | Ammonia, Piperazine (B1678402) google.com | Amine |

| Sulfur | Sodium thiophenoxide | Thioether |

| Phosphorus | Triphenylphosphine | Phosphonium salt |

Coupling Reactions and Chain Extension

Palladium-catalyzed cross-coupling reactions provide powerful methods for carbon-carbon and carbon-heteroatom bond formation, enabling significant extension and diversification of the molecular structure.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound (such as a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org While aryl chlorides are generally less reactive than bromides or iodides, suitable catalyst systems have been developed to facilitate their use. libretexts.org This reaction could be used to couple an aryl or vinyl group to the propyl chain of this compound, though direct coupling at an sp³-hybridized carbon is more challenging than at an sp²-hybridized carbon and may require specialized conditions.

Sonogashira Coupling: The Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an organohalide, catalyzed by palladium and copper complexes. nrochemistry.comwalisongo.ac.id Similar to the Suzuki coupling, this reaction is most efficient with aryl or vinyl halides. Its application to alkyl halides like this compound for direct alkynylation would be less common.

Grignard Reaction: The alkyl chloride can be converted into a Grignard reagent (R-MgX) by reaction with magnesium metal. leah4sci.comganeshremedies.com This organometallic intermediate is a potent nucleophile and can react with a variety of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds and introduce complex functionalities. leah4sci.commasterorganicchemistry.comyoutube.com For instance, reaction with an aldehyde followed by an aqueous workup would yield a secondary alcohol.

| Reaction Type | Coupling Partner | Catalyst/Reagent | Product Feature |

| Suzuki Coupling | Arylboronic acid | Palladium catalyst, Base | Arylated propyl chain |

| Sonogashira Coupling | Terminal alkyne | Palladium/Copper catalyst, Base | Alkynylated propyl chain |

| Grignard Reaction | Aldehyde/Ketone | Magnesium, then electrophile | Extended carbon chain with hydroxyl group |

Simultaneous Derivatization of Both Functional Groups

The simultaneous derivatization of both the phenolic hydroxyl and the alkyl chloride groups in a single synthetic step is challenging due to their differing reactivity. The hydroxyl group is acidic and nucleophilic (as the phenoxide), while the alkyl chloride is an electrophilic site. Typically, derivatization occurs in a stepwise manner to achieve selective modification.

However, it is conceivable to design reaction conditions where both functionalities react. For example, in a reaction with a reagent containing both a nucleophilic and an electrophilic center, or in a multicomponent reaction, simultaneous derivatization might be possible. For instance, reacting this compound with a large excess of a di-functional reagent under forcing conditions could potentially lead to the modification of both ends of the molecule.

A more practical approach to obtaining molecules derivatized at both positions involves a sequential strategy. For example, the hydroxyl group can first be protected, followed by functionalization of the alkyl chloride. Subsequently, the protecting group on the phenol can be removed and the hydroxyl group can be derivatized. Alternatively, the alkyl chloride can be reacted first, followed by modification of the phenol. The choice of strategy depends on the desired final product and the compatibility of the functional groups with the reaction conditions at each step.

Computational Chemistry Studies on 4 3 Chloropropyl Phenol

Molecular Conformation and Conformational Analysis

Conformational analysis, typically performed using methods like Density Functional Theory (DFT), involves mapping the potential energy surface of the molecule as a function of these dihedral angles. The goal is to identify the low-energy conformers, which are the most populated and thus most relevant to the compound's chemical behavior.

For the 3-chloropropyl side chain, the orientation of the terminal chlorine atom relative to the phenol (B47542) group is of particular interest. The key dihedral angles to consider are:

τ1 (Cα-Cβ-Cγ-Cl): Rotation around the Cβ-Cγ bond. Staggered conformations (anti/gauche) are generally favored over eclipsed conformations.

τ2 (C(ar)-Cα-Cβ-Cγ): Rotation around the Cα-Cβ bond.

τ3 (C(ar)-C(ar)-Cα-Cβ): Rotation of the entire propyl chain relative to the plane of the phenol ring.

Computational studies would reveal several local energy minima corresponding to different conformers. The global minimum would represent the most stable conformation. It is expected that the most stable conformers would exhibit a staggered arrangement along the C-C bonds of the propyl chain to minimize steric hindrance. The relative energies of these conformers are typically within a few kcal/mol of each other, indicating that multiple conformations will be present at room temperature.

Table 1: Hypothetical Relative Energies of 4-(3-Chloropropyl)phenol Conformers

| Conformer | Dihedral Angle (τ1) | Dihedral Angle (τ2) | Relative Energy (kcal/mol) |

| Anti-Anti | ~180° | ~180° | 0.00 (Global Minimum) |

| Anti-Gauche | ~180° | ~60° | 0.5 - 1.5 |

| Gauche-Anti | ~60° | ~180° | 0.6 - 1.8 |

| Gauche-Gauche | ~60° | ~60° | 1.0 - 3.0 |

Note: This table is illustrative, based on general principles of conformational analysis. Precise values would require specific DFT calculations.

Electronic Structure and Reactivity Predictions

The electronic structure of this compound governs its reactivity. Quantum chemical calculations, particularly DFT, are used to determine properties like frontier molecular orbitals (HOMO and LUMO) and charge distribution.

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol ring, similar to phenol itself. ucalgary.ca The oxygen atom's lone pairs and the π-system of the aromatic ring contribute significantly to the HOMO. The LUMO, on the other hand, is likely to have significant contributions from the antibonding σ* orbital of the C-Cl bond in the side chain, making this site susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. semanticscholar.orgresearchgate.net

Table 2: Predicted Frontier Orbital Properties of Phenol Derivatives

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Phenol | -6.5 to -6.0 | -0.5 to 0.0 | 5.5 to 6.5 |

| 4-Chlorophenol (B41353) | -6.6 to -6.1 | -0.7 to -0.2 | 5.4 to 6.4 |

| This compound (Estimated) | -6.4 to -5.9 | -0.8 to -0.3 | 5.1 to 6.2 |

Note: These values are typical ranges found in computational studies of substituted phenols and are provided for comparative purposes. semanticscholar.orgmdpi.comnih.gov

Charge Distribution and Molecular Electrostatic Potential (MEP)

The distribution of electron density in the molecule can be visualized using a Molecular Electrostatic Potential (MEP) map. ucalgary.camdpi.com In an MEP map of this compound, regions of negative potential (typically colored red) indicate electron-rich areas, while regions of positive potential (blue) indicate electron-poor areas.

Negative Potential: The area around the phenolic oxygen atom will show a high negative potential due to the lone pairs, making it a prime site for electrophilic attack and hydrogen bonding. ucalgary.camdpi.com

Positive Potential: The hydrogen of the hydroxyl group will be a site of positive potential. libretexts.org

Electronegative Chlorine: The chlorine atom will also create a region of negative potential, though the carbon to which it is attached will be electron-deficient and thus a site for nucleophilic attack.

This charge distribution confirms the dual reactivity of the molecule: the phenol ring is susceptible to electrophilic substitution, while the chloropropyl chain is prone to nucleophilic substitution.

Reaction Mechanism Elucidation Using Quantum Chemical Methods

Quantum chemical methods are invaluable for elucidating reaction mechanisms by calculating the energies of reactants, transition states, and products. lookchem.comrsc.org For this compound, a key reaction is the Williamson ether synthesis, where the phenolic proton is removed by a base to form a phenoxide, which then acts as a nucleophile. francis-press.commasterorganicchemistry.com

A common reaction is the intramolecular cyclization to form a chromane (B1220400) derivative. Computational studies can model this SN2 reaction pathway:

Deprotonation: A base removes the acidic proton from the hydroxyl group, forming the 4-(3-chloropropyl)phenoxide ion. The pKa of the phenol is influenced by the electron-donating nature of the alkyl side chain.

Intramolecular Attack: The resulting phenoxide oxygen atom attacks the carbon atom bonded to the chlorine in the side chain.

Transition State: A transition state is formed where the C-O bond is partially formed and the C-Cl bond is partially broken. Computational methods can determine the geometry and energy of this transition state, which is the rate-determining step.

Product Formation: The chloride ion is expelled, and the new C-O bond is fully formed, resulting in a cyclic ether (a chromane derivative).

DFT calculations can provide the activation energy barrier for this reaction, offering insights into the reaction kinetics. These studies can also explore competing reaction pathways, such as intermolecular reactions, to predict reaction conditions that would favor the desired product. researchgate.net

Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic properties of this compound, which can aid in its experimental characterization.

NMR Spectroscopy

Computational NMR prediction involves calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C) and converting these to chemical shifts. schrodinger.comgithub.io

¹H NMR: Predictions would show signals for the aromatic protons (typically 6.8-7.2 ppm), the phenolic OH proton (a broad singlet, position variable), and the three methylene (B1212753) groups of the propyl chain (1.8-3.6 ppm). The protons closer to the electronegative chlorine and the aromatic ring would be shifted downfield.

¹³C NMR: The aromatic carbons would appear in the 115-155 ppm region, with the carbon attached to the hydroxyl group being the most downfield. The carbons of the propyl chain would be predicted in the 20-45 ppm range.

Table 3: Estimated ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (ortho to OH) | 6.7 - 6.9 | Doublet |

| Aromatic (meta to OH) | 7.0 - 7.2 | Doublet |

| Phenolic OH | 4.5 - 6.0 | Broad Singlet |

| -CH₂-Cl | 3.5 - 3.7 | Triplet |

| -CH₂- (middle) | 1.9 - 2.2 | Multiplet |

| Ar-CH₂- | 2.6 - 2.8 | Triplet |

Note: These are estimated values. Actual spectra depend on the solvent and other experimental conditions. libretexts.org

IR Spectroscopy

Calculations of vibrational frequencies can predict the infrared (IR) spectrum. nih.gov Key predicted bands for this compound would include:

O-H Stretch: A broad band around 3200-3500 cm⁻¹.

Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹.

C=C Aromatic Ring Stretch: Bands in the 1500-1600 cm⁻¹ region.

C-O Stretch: A strong band around 1200-1250 cm⁻¹.

C-Cl Stretch: A band in the 600-800 cm⁻¹ region.

UV-Vis Spectroscopy

Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions that give rise to the UV-Vis spectrum. nih.govresearchgate.net Phenol and its derivatives typically show two main absorption bands in the UV region, corresponding to π→π* transitions within the aromatic ring. For this compound, these would be expected around 220 nm and 270-280 nm. The alkyl chloride substituent is not a strong chromophore and is expected to have only a minor effect on the absorption wavelengths compared to phenol itself.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance Spectroscopy (1D and 2D NMR)

High-resolution NMR spectroscopy is a powerful non-destructive technique that probes the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13), within a molecule. By analyzing the chemical shifts, signal multiplicities (splitting patterns), and integration values, a comprehensive picture of the molecular structure can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. For 4-(3-Chloropropyl)phenol, the spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the propyl chain protons, and the phenolic hydroxyl proton.

The aromatic region would typically show a pattern characteristic of a 1,4-disubstituted (para) benzene (B151609) ring. The two protons ortho to the hydroxyl group (H-2, H-6) are chemically equivalent and would appear as one doublet, while the two protons meta to the hydroxyl group (H-3, H-5) are also equivalent and would appear as a second doublet. The electron-donating nature of the hydroxyl group and the electron-withdrawing nature of the alkyl chain influence their precise chemical shifts.

The aliphatic propyl chain provides three distinct proton environments:

The benzylic methylene (B1212753) protons (-CH₂-Ar) adjacent to the aromatic ring.

The central methylene protons (-CH₂-CH₂-CH₂Cl) of the propyl chain.

The methylene protons adjacent to the chlorine atom (-CH₂-Cl), which would be the most deshielded of the aliphatic protons due to the electronegativity of chlorine.

The phenolic hydroxyl proton (-OH) typically appears as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted data based on established principles of NMR spectroscopy.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H-2, H-6 (Aromatic) | 6.9 - 7.2 | Doublet (d) | 2H |

| H-3, H-5 (Aromatic) | 6.6 - 6.9 | Doublet (d) | 2H |

| -CH₂-Ar (Propyl) | 2.6 - 2.8 | Triplet (t) | 2H |

| -CH₂-CH₂-CH₂Cl (Propyl) | 1.9 - 2.2 | Multiplet (m) | 2H |

| -CH₂-Cl (Propyl) | 3.5 - 3.7 | Triplet (t) | 2H |

| -OH (Phenolic) | 4.5 - 6.0 (variable) | Broad Singlet (br s) | 1H |

Carbon-13 NMR Spectroscopy for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and chemical environment of carbon atoms in a molecule. Due to the symmetry of the para-substituted ring in this compound, seven distinct carbon signals are expected: four from the aromatic ring and three from the propyl chain.

Aromatic Carbons : The carbon atom bonded to the hydroxyl group (C-1) is the most deshielded aromatic carbon. The carbon bonded to the propyl chain (C-4) also has a distinct chemical shift. The two ortho carbons (C-2, C-6) are equivalent, as are the two meta carbons (C-3, C-5), resulting in two separate signals.

Aliphatic Carbons : The three carbon atoms of the propyl chain will each produce a unique signal. The carbon atom bonded to the chlorine (C-γ) will be significantly shifted downfield compared to the other two aliphatic carbons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted data based on established principles of NMR spectroscopy and data from analogous compounds.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (Ar-OH) | 153 - 156 |

| C-4 (Ar-CH₂) | 134 - 137 |

| C-2, C-6 (Aromatic CH) | 129 - 131 |

| C-3, C-5 (Aromatic CH) | 115 - 117 |

| C-γ (-CH₂-Cl) | 44 - 47 |

| C-α (-CH₂-Ar) | 31 - 34 |

| C-β (-CH₂-CH₂-CH₂Cl) | 30 - 33 |

Advanced NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the adjacent protons on the propyl chain: the -CH₂-Ar protons would show a cross-peak with the central -CH₂- protons, which in turn would show a cross-peak with the -CH₂-Cl protons. It would also confirm the coupling between the ortho (H-2/6) and meta (H-3/5) protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to definitively assign each carbon signal to its attached proton(s). For example, the ¹H signal at ~3.6 ppm would correlate with the ¹³C signal at ~45 ppm, confirming the assignment of the -CH₂-Cl group.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity of the entire molecule. Key correlations would include the benzylic protons (-CH₂-Ar) showing cross-peaks to the aromatic carbons C-3/5 and C-4, confirming the attachment of the propyl chain to the phenol (B47542) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, which helps in determining stereochemistry and conformation. For a flexible molecule like this compound, NOESY could reveal spatial relationships between the propyl chain protons and the aromatic protons.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for separating and identifying volatile and semi-volatile compounds. nih.gov For phenols, analysis can be performed on the underivatized compound or after derivatization to increase volatility and improve peak shape. epa.govresearchgate.net

In a typical GC-MS analysis of this compound, the sample is injected into the GC, where it is vaporized and separated from other components based on its boiling point and interaction with the capillary column. The separated compound then enters the mass spectrometer.

Upon electron ionization (EI), the molecule loses an electron to form a molecular ion ([M]⁺•). Due to the presence of chlorine, the molecular ion peak would appear as a characteristic pair of peaks: one for the molecule containing the ³⁵Cl isotope and another, approximately one-third the intensity, for the ³⁷Cl isotope. whitman.edu For this compound (C₉H₁₁ClO), this would correspond to m/z 170 and m/z 172.

The molecular ion then undergoes fragmentation, providing a unique fingerprint. Plausible fragmentation pathways for this compound include:

Benzylic cleavage : Loss of a C₂H₄Cl• radical to form a stable benzylic cation at m/z 107.

Loss of HCl : Elimination of a neutral HCl molecule from the propyl chain.

Alpha-cleavage : Cleavage of the bond between the first and second carbon of the propyl chain.

The resulting mass spectrum, with its specific retention time from the GC, provides high confidence in the compound's identity and can be used to assess its purity.

Table 3: Predicted Key Ions in the Mass Spectrum of this compound Predicted data based on established principles of mass spectrometry.

| m/z Value | Possible Ion/Fragment | Notes |

| 170/172 | [C₉H₁₁ClO]⁺• | Molecular ion peak (M⁺•), showing the characteristic 3:1 isotopic pattern for chlorine. |

| 107 | [C₇H₇O]⁺ | A likely prominent peak resulting from benzylic cleavage and loss of the •CH₂CH₂Cl fragment. |

| 94 | [C₆H₆O]⁺• | Ion corresponding to phenol, potentially formed through rearrangement and cleavage. |

| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment for aromatic compounds. |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for analyzing compounds that are not sufficiently volatile or are thermally unstable for GC-MS. shimadzu.comjasco-global.com It separates compounds in a liquid mobile phase before they are introduced into the mass spectrometer. LC-MS is particularly useful for analyzing this compound in complex matrices like environmental or biological samples. mdpi.com

The separation is typically achieved using reverse-phase chromatography. The compound then enters the MS source, where soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are used. These methods are less energetic than EI and often result in a prominent protonated molecule [M+H]⁺ (in positive ion mode) at m/z 171/173 or a deprotonated molecule [M-H]⁻ (in negative ion mode) at m/z 169/171.

Tandem mass spectrometry (LC-MS/MS) can further enhance selectivity and sensitivity. In this technique, the precursor ion (e.g., [M+H]⁺) is selected and fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and allows for accurate quantification of the target compound even at very low concentrations in complex mixtures.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy and precision. nih.gov Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure mass-to-charge ratios to several decimal places. This capability allows for the calculation of an exact mass, which can then be used to deduce a unique elemental formula. nih.gov

For this compound, HRMS is instrumental in unequivocally confirming its molecular formula, C₉H₁₁ClO. The experimentally determined exact mass is matched against the theoretically calculated mass based on the isotopic masses of carbon, hydrogen, chlorine, and oxygen. The close agreement between these values provides definitive evidence of the compound's identity and elemental makeup.

The theoretical exact mass of this compound is calculated using the most abundant isotopes of its constituent elements (¹²C, ¹H, ³⁵Cl, and ¹⁶O). This value is a critical benchmark for experimental verification.

Table 1: HRMS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₁ClO | nih.govchemsrc.com |

| Calculated Exact Mass | 170.0498427 Da | nih.gov |

| Nominal Mass | 170.63 g/mol | nih.gov |

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and molecular structure of a compound. These techniques measure the vibrational energies of molecules, which are unique for different types of chemical bonds and structural arrangements.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum shows absorption bands at specific frequencies corresponding to different vibrational modes. For this compound, key functional groups such as the phenolic hydroxyl (-OH), the aromatic ring (C=C), the alkyl chain (C-H), and the carbon-chlorine bond (C-Cl) will exhibit characteristic absorption peaks.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that involves the inelastic scattering of monochromatic light, usually from a laser. nsf.gov It also provides information about molecular vibrations. While IR absorption is dependent on a change in the dipole moment, Raman scattering depends on a change in polarizability. Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

The analysis of the vibrational spectra of related compounds, such as chlorophenols and nitrophenols, can provide insights into the expected frequencies for this compound. ijcrt.org

Table 2: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |

|---|---|---|---|

| Phenolic O-H | Stretching | 3200 - 3600 (Broad) | IR |

| Aromatic C-H | Stretching | 3000 - 3100 | IR, Raman |

| Alkyl C-H | Stretching | 2850 - 2960 | IR, Raman |

| Aromatic C=C | Stretching | 1450 - 1600 | IR, Raman |

| C-O | Stretching | 1200 - 1260 | IR |

| C-Cl | Stretching | 600 - 800 | IR, Raman |

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is the primary technique for determining the atomic and molecular structure of a crystalline solid. researchgate.netpdx.edu When a beam of X-rays strikes a crystal, the atoms in the crystal lattice diffract the X-rays in a specific pattern. By analyzing the angles and intensities of these diffracted beams, it is possible to produce a three-dimensional picture of the electron density within the crystal. pdx.edu

For this compound, if the compound can be obtained in a suitable crystalline form, single-crystal XRD analysis would provide precise information on:

Unit Cell Dimensions: The size and shape of the basic repeating unit of the crystal lattice (a, b, c, α, β, γ).

Crystal System and Space Group: The symmetry properties of the crystal structure.

Atomic Coordinates: The precise positions of all atoms within the unit cell.

Bond Lengths and Angles: The exact geometry of the molecule in the solid state.

Intermolecular Interactions: Information on hydrogen bonding and other non-covalent interactions that dictate the crystal packing.

Chromatographic Methods for Analytical Separation (HPLC, UPLC, GC)

Chromatographic techniques are essential for the separation, identification, and quantification of this compound in complex mixtures, as well as for purity assessment. The choice of method depends on the volatility and polarity of the analyte.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds. epa.gov For phenols, analysis can be performed directly or after derivatization to increase volatility and improve peak shape. epa.gov this compound, being a phenolic compound, can be analyzed by GC using a capillary column, often with a non-polar or medium-polarity stationary phase. Flame Ionization Detection (FID) is a common detection method, while Mass Spectrometry (GC-MS) provides definitive identification. jcsp.org.pk

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are powerful techniques for separating non-volatile or thermally sensitive compounds. scirp.orgscirp.org For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. In this mode, a non-polar stationary phase (like C8 or C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net UPLC, which uses smaller particle sizes in the column, offers higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. Detection is commonly achieved using an ultraviolet (UV) detector, as the phenolic ring is a strong chromophore.

Table 3: Exemplary Chromatographic Conditions for Phenolic Compound Analysis

| Technique | Column | Mobile Phase / Carrier Gas | Detector | Reference Compound Example |

|---|---|---|---|---|

| HPLC | Reversed-Phase C8 or C18 | Acetonitrile/Water or Methanol/Water Gradient | UV (e.g., 220 nm or 280 nm) | 4-Chloro-3-methylphenol epa.govresearchgate.net |

| GC | DB-5 or DB-1701 Capillary Column | Helium or Hydrogen | FID or MS | Chlorophenols epa.govjcsp.org.pk |

Applications of 4 3 Chloropropyl Phenol As a Synthetic Intermediate

Precursor in Heterocyclic Compound Synthesis

The dual reactivity of 4-(3-chloropropyl)phenol allows for its strategic use in the synthesis of various heterocyclic systems. Both the phenolic hydroxyl group and the terminal chlorine atom can participate in cyclization reactions, leading to the formation of both oxygen- and nitrogen-containing heterocycles.

Synthesis of Phenol-Containing Heterocycles

The presence of the hydroxyl group and the three-carbon chain terminating in a good leaving group (chloride) makes this compound a suitable precursor for the synthesis of phenol-containing heterocycles through intramolecular cyclization. One of the primary reactions in this category is the formation of chromane (B1220400) derivatives.

Under basic conditions, the phenolic proton can be abstracted to form a phenoxide ion. This nucleophilic phenoxide can then attack the electrophilic carbon bearing the chlorine atom via an intramolecular Williamson ether synthesis, a classic method for ether formation from an alkoxide and an alkyl halide. masterorganicchemistry.comjk-sci.comwikipedia.org This SN2 reaction results in the formation of a six-membered heterocyclic ring fused to the benzene (B151609) ring, yielding a chromane scaffold. The reaction is typically facilitated by a base such as sodium hydroxide (B78521) or potassium carbonate.

| Reactant | Conditions | Product | Reaction Type |

| This compound | Base (e.g., NaOH, K2CO3) | Chromane derivative | Intramolecular Williamson Ether Synthesis |

This table illustrates the general transformation of this compound into a chromane derivative.

While direct literature evidence for the cyclization of this compound itself is not abundant, the synthesis of chromans through analogous intramolecular cyclizations of similar phenolic compounds is a well-established synthetic strategy. nih.govnih.gov

Formation of Nitrogen-Containing Heterocycles (e.g., Piperazines, Morpholines)

The electrophilic nature of the chloropropyl group in this compound makes it an excellent substrate for nucleophilic substitution reactions with amines, leading to the formation of various nitrogen-containing heterocycles. This is a common strategy for introducing a substituted propylphenol moiety onto a nitrogenous ring system. nih.govresearchgate.netresearchgate.net

The reaction typically involves the N-alkylation of a pre-existing heterocyclic amine, such as piperazine (B1678402) or morpholine, with this compound. The nitrogen atom of the heterocycle acts as a nucleophile, displacing the chloride ion from the propyl chain. This reaction is generally carried out in the presence of a base to neutralize the hydrogen chloride formed as a byproduct and to facilitate the nucleophilic attack.

General Reaction Scheme:

This compound + Piperazine/Morpholine → N-(3-(4-hydroxyphenyl)propyl)piperazine / 4-(3-(4-hydroxyphenyl)propyl)morpholine

| Amine | Product | Application of Product |

| Piperazine | N-(3-(4-hydroxyphenyl)propyl)piperazine | Precursor for pharmacologically active compounds |

| Morpholine | 4-(3-(4-hydroxyphenyl)propyl)morpholine | Intermediate in medicinal chemistry |

This table showcases the products formed from the reaction of this compound with piperazine and morpholine.

These resulting N-substituted heterocyclic compounds are valuable intermediates in medicinal chemistry, often serving as scaffolds for the development of new therapeutic agents.

Building Block for Complex Organic Molecules

Beyond the synthesis of simple heterocycles, this compound serves as a versatile building block for the construction of more elaborate and complex organic molecules, including substituted aromatic systems and polycyclic scaffolds.

Construction of Substituted Aromatic Systems

The chloropropyl group of this compound can be utilized in Friedel-Crafts alkylation reactions to introduce the 3-(4-hydroxyphenyl)propyl moiety onto another aromatic ring. youtube.comlibretexts.orgyoutube.com In this type of electrophilic aromatic substitution, a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is typically employed to generate a carbocation or a polarized complex from the alkyl chloride, which then acts as the electrophile. libretexts.org

However, the presence of the phenolic hydroxyl group can complicate Friedel-Crafts reactions, as the lone pairs on the oxygen can coordinate with the Lewis acid catalyst, deactivating it. nih.gov Therefore, careful selection of the catalyst and reaction conditions is crucial for a successful outcome. Milder Lewis acids or Brønsted acids may be required to avoid unwanted side reactions and polymerization. nih.gov

| Aromatic Substrate | Catalyst | Product |

| Benzene | Lewis Acid (e.g., AlCl₃, FeCl₃) | 1-Phenyl-3-(4-hydroxyphenyl)propane |

| Toluene | Lewis Acid (e.g., AlCl₃, FeCl₃) | 1-(Tolyl)-3-(4-hydroxyphenyl)propane |

This table provides hypothetical examples of Friedel-Crafts alkylation reactions using this compound as the alkylating agent.

Elaboration into Polycyclic Scaffolds

The bifunctional nature of this compound provides multiple reaction sites that can be sequentially or concertedly utilized to build complex polycyclic frameworks. For instance, the phenolic hydroxyl group can direct ortho-lithiation or other ortho-functionalization reactions, while the chloropropyl chain can undergo a variety of transformations.

One potential, though not explicitly documented, pathway to polycyclic systems could involve an initial intermolecular reaction, for example, the formation of an ether or an amine as described above, followed by an intramolecular cyclization event involving the aromatic ring. Oxidative cyclization at the ortho-position of the phenol (B47542) is another powerful method for constructing polycyclic compounds from phenolic precursors. nih.gov

Furthermore, the reactive handles on this compound could be modified to introduce functionalities that can participate in pericyclic reactions, such as Diels-Alder reactions, or transition-metal-catalyzed cross-coupling reactions to build up the polycyclic scaffold. The synthesis of polycyclic aromatic hydrocarbons often involves the oxidative cyclodehydrogenation of oligophenylene precursors, a strategy where a functionalized phenol could serve as a starting point. researchgate.netnih.gov

Role in Materials Science and Polymer Chemistry

The phenolic and alkyl halide functionalities of this compound make it an attractive monomer for the synthesis of functional polymers. Phenols are well-known precursors for various polymers, including phenolic resins, polycarbonates, and epoxy resins.

In the context of polycarbonates , the di-functionality of the phenol group (in its bisphenolic form) is typically required. However, this compound could potentially be incorporated as a co-monomer or as a chain terminator to introduce specific functionalities. The synthesis of polycarbonates often involves the reaction of a bisphenol with phosgene (B1210022) or a transesterification reaction with a carbonate. researchgate.net

For epoxy resins , phenols are reacted with epichlorohydrin (B41342) to form glycidyl (B131873) ethers, which are the fundamental building blocks of these versatile thermosetting polymers. wiley-vch.degoogle.comeconferenceseries.com this compound could be used in a similar manner to produce a functionalized epoxy monomer. The chloropropyl group would remain as a pendant side chain on the polymer backbone, offering a site for post-polymerization modification, such as cross-linking or grafting of other polymer chains. This could be used to tailor the final properties of the cured resin, such as its flexibility, adhesion, and chemical resistance.

| Polymer Type | Potential Role of this compound | Resulting Polymer Feature |

| Polycarbonates | Co-monomer or end-capping agent | Functionalized polycarbonate with reactive side chains |

| Epoxy Resins | Monomer (after reaction with epichlorohydrin) | Epoxy resin with pendant chloropropyl groups for cross-linking |

This table outlines the potential applications of this compound in the synthesis of functional polymers.

The incorporation of the chloropropyl group into the polymer structure opens up possibilities for creating advanced materials with tailored properties for a range of applications, from coatings and adhesives to advanced composites.

Functionalization of Polymeric Materials with Phenolic or Chloropropyl Groups

The structure of this compound offers two distinct reactive sites for the functionalization of polymeric materials. This allows for the covalent attachment of either the phenolic group or the chloropropyl group to a polymer backbone, thereby imparting new chemical and physical properties to the material. The choice of reaction strategy depends on the desired functionality and the nature of the polymer being modified.

The phenolic hydroxyl group can be utilized for grafting onto polymer backbones through reactions such as etherification. This approach is particularly useful for introducing antioxidant properties to polymers, as phenolic compounds are known for their ability to scavenge free radicals. While specific studies detailing the grafting of this compound for this purpose are not abundant in the readily available literature, the general principles of polymer modification with phenolic compounds are well-established.

Alternatively, the chloropropyl group serves as a reactive handle for attaching the molecule to polymers. This can be achieved through various "grafting to" techniques, where the pre-formed polymer contains functional groups that can react with the chloro moiety. For instance, polymers with nucleophilic side chains, such as amines or thiols, can displace the chloride to form a stable covalent bond. This method allows for a high degree of control over the grafting density and the architecture of the resulting functionalized polymer.

The functionalization of polymers with either the phenolic or the chloropropyl group from this compound can lead to materials with enhanced properties, such as improved thermal stability, altered solubility, or the ability to participate in subsequent chemical transformations.

Development of New Functionalized Resins

Substituted phenols are crucial building blocks in the synthesis of specialty resins, and this compound is a prime candidate for the development of new functionalized resins. Its bifunctional character allows it to act as a monomer or a precursor in polycondensation reactions, leading to the formation of resins with unique properties conferred by the incorporated chloropropyl group.

Phenolic resins are traditionally produced through the condensation reaction of phenol or substituted phenols with aldehydes, most commonly formaldehyde. These reactions can be catalyzed by either acids or bases to produce novolac or resol resins, respectively. By incorporating this compound into these formulations, a resin with pendant chloropropyl groups can be synthesized. These groups can then serve as reactive sites for further modifications, such as cross-linking or the attachment of other functional molecules, leading to materials with tailored properties for specific applications. For example, these functionalized resins could find use in coatings, adhesives, or composite materials where enhanced adhesion or reactivity is desired.

The development of new resins from this compound is an area with significant potential for creating advanced materials with customized properties for a wide range of industrial applications.

Environmental Transformation and Fate Research

Photochemical Degradation Pathways

Photochemical degradation, particularly through photocatalysis mediated by semiconductors like titanium dioxide (TiO₂), is a significant pathway for the breakdown of phenolic compounds in aquatic environments. acs.orgmdpi.com This process relies on the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), upon UV or visible light irradiation. mdpi.com

For compounds structurally similar to 4-(3-chloropropyl)phenol, the degradation cascade is initiated by the attack of these radicals on the aromatic ring. A primary step is hydroxylation, leading to the formation of dihydroxylated intermediates. In the case of 4-chlorophenol (B41353), for example, this leads to the formation of 4-chlorocatechol (B124253) and hydroquinone. acs.orgresearchgate.net Subsequent attacks by hydroxyl radicals can lead to further hydroxylation, producing triol species like 5-chloro-1,2,4-benzenetriol from 4-chlorocatechol. acs.org

These hydroxylated aromatic intermediates are generally more susceptible to ring cleavage than the parent compound. The oxidative opening of the aromatic ring results in the formation of various aliphatic organic acids and acid-aldehydes. acs.org Through continued oxidation, these smaller organic molecules are ultimately mineralized into carbon dioxide, water, and inorganic chloride ions. mdpi.com

Table 1: Key Intermediates in the Photocatalytic Degradation of 4-Chlorophenol This table is based on data for 4-chlorophenol and serves as a model for the potential degradation of this compound.

| Intermediate Compound | Pathway Stage | Reference |

|---|---|---|

| Hydroquinone | Primary Hydroxylation | researchgate.net |

| 4-Chlorocatechol | Primary Hydroxylation | acs.orgresearchgate.net |

| Benzoquinone | Oxidation of Hydroquinone | researchgate.net |

| 5-chloro-1,2,4-benzenetriol | Secondary Hydroxylation | acs.org |

| Aliphatic Diacids | Ring Cleavage Product | acs.org |

Biotransformation Mechanisms in Environmental Matrices

Biotransformation by microorganisms is a critical process determining the fate of alkylphenols in soil and water. Studies on 4-alkylphenols, such as 4-ethylphenol (B45693) and 4-n-propylphenol, by bacteria like Pseudomonas putida have elucidated a specific enzymatic pathway that is likely relevant for this compound. nih.govconsensus.app

The key enzyme in this process is 4-ethylphenol methylenehydroxylase (4EPMH), which catalyzes the initial step of degradation. nih.gov This enzyme does not use molecular oxygen but acts as a dehydrogenase. It oxidizes the methylene (B1212753) group (the -CH₂- group) adjacent to the aromatic ring, leading to the formation of a highly reactive quinone methide intermediate. This intermediate is then rapidly hydrated by water to produce a chiral alcohol. nih.gov For 4-n-propylphenol, this process yields 1-(4'-hydroxyphenyl)propanol. nih.gov This initial hydroxylation of the side chain is a crucial step that facilitates further degradation.

The efficiency of this enzymatic transformation varies with the structure of the alkyl side chain, with activity generally decreasing as the chain length increases. nih.gov The presence of a chlorine atom at the end of the propyl chain in this compound may influence the rate and products of this biotransformation.

Table 2: Substrate Activity of 4-Ethylphenol Methylenehydroxylase (4EPMH) on Various 4-Alkylphenols This data provides insight into the potential biotransformation of the alkyl side chain of this compound.

| Substrate | Major Product Type | Enantiomeric Excess | Reference |

|---|---|---|---|

| 4-Ethylphenol | Chiral Alcohol | High | nih.gov |

| 4-n-Propylphenol | Chiral Alcohol | 90% (R+) | nih.gov |

| 4-n-Butylphenol | Chiral Alcohol | Not specified | nih.gov |

| Chavicol (4-Allylphenol) | Chiral Alcohol | >90% | nih.gov |

| 4-Isopropylphenol | Vinyl Compound | Not applicable | nih.gov |

Interaction with Environmental Chlorinating Agents and Potential Transformation Products

In environments where chlorinating agents such as hypochlorous acid (HOCl) are present, for instance, in water treatment facilities or disinfected wastewater effluents, phenolic compounds can undergo rapid transformation. nih.gov The reaction between HOCl and phenols proceeds via electrophilic aromatic substitution. nih.gov

For a para-substituted phenol (B47542) like this compound, the initial reaction would involve the substitution of chlorine atoms onto the ortho positions (positions 2 and 6) of the aromatic ring. nih.gov This would lead to the formation of 2-chloro-4-(3-chloropropyl)phenol and subsequently 2,6-dichloro-4-(3-chloropropyl)phenol.